molecular formula C18H17FN2O3S2 B11190987 7-fluoro-N-[2-(thiophen-2-yl)ethyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxamide 5,5-dioxide

7-fluoro-N-[2-(thiophen-2-yl)ethyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxamide 5,5-dioxide

Cat. No.: B11190987
M. Wt: 392.5 g/mol
InChI Key: SGZGHCCIDQULFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-FLUORO-N-[2-(2-THIENYL)ETHYL]-2,3-DIHYDRO-1H-PYRROLO[2,1-C][1,4]BENZOTHIAZINE-4-CARBOXAMIDE 5,5-DIOXIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-FLUORO-N-[2-(2-THIENYL)ETHYL]-2,3-DIHYDRO-1H-PYRROLO[2,1-C][1,4]BENZOTHIAZINE-4-CARBOXAMIDE 5,5-DIOXIDE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

7-FLUORO-N-[2-(2-THIENYL)ETHYL]-2,3-DIHYDRO-1H-PYRROLO[2,1-C][1,4]BENZOTHIAZINE-4-CARBOXAMIDE 5,5-DIOXIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

7-FLUORO-N-[2-(2-THIENYL)ETHYL]-2,3-DIHYDRO-1H-PYRROLO[2,1-C][1,4]BENZOTHIAZINE-4-CARBOXAMIDE 5,5-DIOXIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its anticancer and neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-FLUORO-N-[2-(2-THIENYL)ETHYL]-2,3-DIHYDRO-1H-PYRROLO[2,1-C][1,4]BENZOTHIAZINE-4-CARBOXAMIDE 5,5-DIOXIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug

    Ritonavir: An antiretroviral drug

    Abafungin: An antifungal drug

    Bleomycin: An antineoplastic drug

    Tiazofurin: An antineoplastic drug

Uniqueness

What sets 7-FLUORO-N-[2-(2-THIENYL)ETHYL]-2,3-DIHYDRO-1H-PYRROLO[2,1-C][1,4]BENZOTHIAZINE-4-CARBOXAMIDE 5,5-DIOXIDE apart is its unique structure, which combines a thiazole ring with a pyrrolo[2,1-c][1,4]benzothiazine scaffold

Properties

Molecular Formula

C18H17FN2O3S2

Molecular Weight

392.5 g/mol

IUPAC Name

7-fluoro-5,5-dioxo-N-(2-thiophen-2-ylethyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxamide

InChI

InChI=1S/C18H17FN2O3S2/c19-12-5-6-14-16(11-12)26(23,24)17(15-4-1-9-21(14)15)18(22)20-8-7-13-3-2-10-25-13/h2-3,5-6,10-11H,1,4,7-9H2,(H,20,22)

InChI Key

SGZGHCCIDQULFQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(S(=O)(=O)C3=C(N2C1)C=CC(=C3)F)C(=O)NCCC4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.